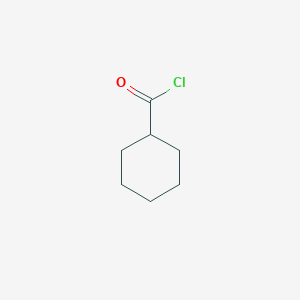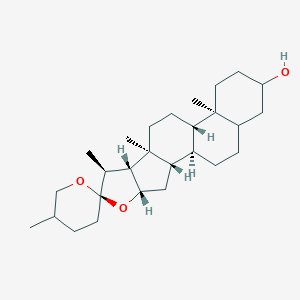
4-氰基-3-甲基苯甲酸
描述
Synthesis Analysis
The synthesis of related compounds often involves catalytic oxidation or esterification reactions. For example, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation with molecular oxygen, catalyzed by cobalt acetate, indicating a potential pathway for synthesizing similar compounds like 4-Cyano-3-methylbenzoic acid (Cai & Shui, 2005). Another relevant synthesis involves Fischer esterification, as demonstrated in the preparation of 4-amino-3-nitrobenzoic acid methyl ester (Kam et al., 2020).
Molecular Structure Analysis
Coordination polymers and complexes provide insights into the molecular structure of benzoic acid derivatives. For instance, cobalt complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrated the importance of solvent in the self-assembly and structure of the resulting coordination polymers (Pedireddi & Varughese, 2004).
Chemical Reactions and Properties
Reactions involving cyano- and methylimidazoles with isocyanates, yielding carbamoyl-imidazoles, shed light on the reactivity of cyano groups in heterocyclic compounds. Such reactivity could be relevant for the chemical behavior of 4-Cyano-3-methylbenzoic acid (Mitsuhashi et al., 1983).
Physical Properties Analysis
The study of 3,5-dichloro-4-cyanobenzoic acid and its hydrates provides insights into the physical properties, including hydrogen bonding and crystal structure, of cyanobenzoic acids. These properties are critical for understanding the solid-state behavior and potential applications of such compounds (Britton, 2006).
Chemical Properties Analysis
The synthesis and characterization of novel mesogenic benzoic acids with large branches highlight the diverse chemical properties of benzoic acid derivatives, such as liquid crystalline behavior, which may be pertinent to understanding the chemical properties of 4-Cyano-3-methylbenzoic acid (Weissflog et al., 1996).
科学研究应用
光学、电子和生物科学:Indolo[3,2-b]carbazole衍生物可以从类似4-氰基-3-甲基苯甲酸的化合物合成,表现出聚集增强发射特性。这些特性在光学、电子和生物科学领域具有潜在应用(Wen-bin Jia et al., 2013)。
功能性聚合物:乙基4-乙烯基-α-氰基-β-苯基肉桂酸酯是一种可以从4-氰基-3-甲基苯甲酸衍生的单体,与苯乙烯和甲基丙烯酸甲酯结合,显示出用于制备功能性聚合物的潜力 (Y. Sumida & O. Vogl, 1981)。
液晶:具有极性末端氰基/硝基取代基的化合物,可能可以从4-氰基-3-甲基苯甲酸衍生,已被观察到从SmAd相过渡到极性SmAdPA相。这表明在液晶领域存在新材料的潜力 (H. Murthy, 2004)。
抗菌活性:一项研究检查了合成化合物及其中间体的抗菌活性,这些中间体与4-氰基-3-甲基苯甲酸相关,结果显示对大肠杆菌、金黄色葡萄球菌和白色念珠菌没有显著活性 (R. Ardeleanu等,2018)。
生物产品生产:4-羟基苯甲酸可能与4-氰基-3-甲基苯甲酸有化学关联,可作为生产增值生物产品如白藜芦醇、须云酸、天麻酚、厦门霉素和香草醇的多功能中间体。这些化合物在食品、化妆品、药品和杀菌剂行业有应用 (Songwei Wang等,2018)。
环境研究:研究了TiO2水悬浊液中对邻甲基苯甲酸的光催化降解,突出了pH值和阴离子对降解过程的影响。这项研究对于了解这类化合物的环境行为至关重要 (K. H. Wang et al., 2000)。
安全和危害
4-Cyano-3-methylbenzoic acid is classified as Acute Tox. 3 Oral according to the GHS06 classification . The hazard statements include H301 and the precautionary statements include P301 + P330 + P331 + P310 . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
未来方向
属性
IUPAC Name |
4-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRYUAZFLOGRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437125 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-methylbenzoic acid | |
CAS RN |
73831-13-7 | |
| Record name | 4-cyano-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


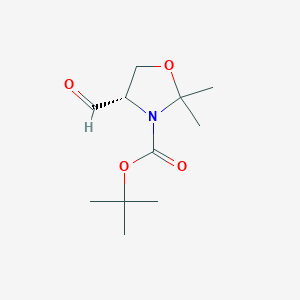

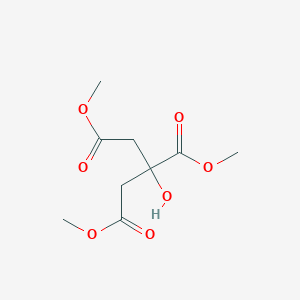
![N-[4-(3-acetamidopropylamino)butyl]acetamide](/img/structure/B30999.png)

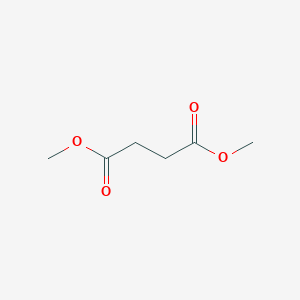




![[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester](/img/structure/B31016.png)
